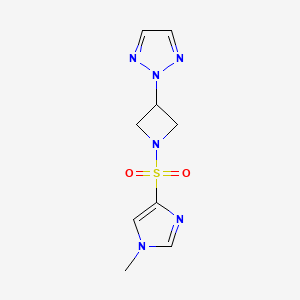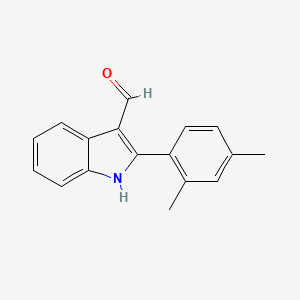
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H12N6O2S and its molecular weight is 268.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- A study has highlighted the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles, offering an efficient method for the synthesis of quinazoline derivatives. This transformation represents a novel example of utilizing N-sulfonyl-1,2,3-triazole as an aza-[2C]-component in cycloadditions, also enabling the rapid synthesis of functionalized imidazole derivatives (Lei, Gao, & Tang, 2016).
- Another research introduced sulfamoyl azides generated from secondary amines and a novel sulfonyl azide transfer agent, demonstrating their reaction with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles. These are described as shelf-stable progenitors of rhodium azavinyl carbenes, showcasing their versatility as reactive intermediates (Culhane & Fokin, 2011).
Antimicrobial and Antifungal Properties
- A study on azole antifungals, which include compounds with the imidazole and triazole moieties, focused on their mechanism of action against fungal cells. It was noted that these compounds inhibit the 14α-demethylation of lanosterol, crucial for ergosterol synthesis, by binding to the heme iron of cytochrome P-450. This mechanism underpins the selective antifungal activity of azoles (Bossche et al., 1989).
Agricultural Applications
- Research on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed their potent antibacterial activities against rice bacterial leaf blight. These compounds not only showed superior antibacterial activity compared to commercial agents but also enhanced plant resistance against the disease by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice (Shi et al., 2015).
Materials Science
- The synthesis of a new family of proton-conducting fluorocopolymers grafted by azole functions (including imidazole and triazole) for use in blend membranes with sulfonated PEEK (s-PEEK) has been reported. These membranes are aimed at PEMFC operating at low relative humidity, demonstrating the influence of azole group nature on membrane properties (Campagne et al., 2013).
Propriétés
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-13-6-9(10-7-13)18(16,17)14-4-8(5-14)15-11-2-3-12-15/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYCXSLXANATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2372920.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B2372922.png)


![Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2372929.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)

![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)

![2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2372938.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2372941.png)

